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molecular formula C8H6F2O B8359849 3,5-Difluorophenyl vinyl ether

3,5-Difluorophenyl vinyl ether

Cat. No. B8359849
M. Wt: 156.13 g/mol
InChI Key: YOCYZGVKVDWMDH-UHFFFAOYSA-N
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Patent
US08304434B2

Procedure details

To a 100 ml round bottom flask was added 3,5-difluorophenol (3.85 g, 29.6 mmol), vinylacetate (5.1 g, 59.2 mmol), Na2CO3 (1.88 g, 17.8 mmol), chloro-1,5-cycooctadiene iridium (I) dimmer (199 mg, 0.296 mmol) and 10 ml toluene. The resulting reaction mixture was flushed with nitrogen and heated at 100° C. overnight. After cooling to room temperature, the reaction mixture was diluted with 60 ml hexane and washed with 60 ml water. The organics were dried over sodium sulfate, filtered through a pad of silica gel, rinsed with 60 ml hexane. The filtrates were concentrated to give 3.25 g desired product as colorless liquid.
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
[Compound]
Name
chloro-1,5-cycooctadiene iridium (I)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([F:8])[CH:7]=1.[CH:10](CC([O-])=O)=[CH2:11].C([O-])([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1>[CH:10]([O:9][C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[C:6]([F:8])[CH:5]=1)=[CH2:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.85 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)O
Name
Quantity
5.1 g
Type
reactant
Smiles
C(=C)CC(=O)[O-]
Name
Quantity
1.88 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
chloro-1,5-cycooctadiene iridium (I)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was flushed with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with 60 ml hexane
WASH
Type
WASH
Details
washed with 60 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
WASH
Type
WASH
Details
rinsed with 60 ml hexane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated

Outcomes

Product
Name
Type
product
Smiles
C(=C)OC1=CC(=CC(=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.25 g
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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